4-Morpholino-3-nitrobenzaldehyde

Descripción

Contextual Significance in Organic Synthesis and Medicinal Chemistry Scaffolds

In organic synthesis, 4-morpholino-3-nitrobenzaldehyde serves as a crucial starting material for the preparation of a wide array of heterocyclic compounds. The presence of the aldehyde, nitro, and morpholine (B109124) functional groups allows for a variety of chemical transformations. The aldehyde group can participate in condensations, reductions, and multicomponent reactions, while the nitro group can be reduced to an amine, which can then be further functionalized. This versatility enables the synthesis of diverse scaffolds that are of interest in medicinal chemistry.

Aromatic nitro compounds, in general, are integral to the synthesis of numerous drugs and biologically active molecules. nih.gov The nitro group can significantly influence the biological activity of a compound. nih.gov Similarly, the morpholine moiety is a common feature in many approved drugs and is often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability. The combination of these features in this compound makes it a privileged scaffold for the development of new therapeutic agents.

Overview of Current Research Landscape and Gaps

The current research landscape for this compound is primarily focused on its utilization as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities. For instance, it has been used in the synthesis of quinoline derivatives through reactions like the Friedländer annulation, where the nitro group is reduced in situ to an amine that then condenses with a suitable carbonyl compound. nih.gov

Despite its utility, there appear to be gaps in the comprehensive exploration of the full synthetic potential of this compound. While its use in generating certain heterocyclic systems is documented, a systematic investigation into its reactivity in a broader range of modern synthetic methodologies could unveil new and efficient pathways to novel molecular frameworks. Further exploration of its application in areas such as materials science and as a chemical probe could also be fruitful avenues for future research.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 300541-91-7 | apolloscientific.co.uk |

| Molecular Formula | C11H12N2O4 | sigmaaldrich.com |

| Molecular Weight | 236.22 g/mol | apolloscientific.co.uk |

| Melting Point | 53-55 °C | apolloscientific.co.uk |

Synthesis of this compound

The synthesis of this compound is not as extensively documented in readily available literature as its more common isomers like 3-nitrobenzaldehyde (B41214) ijpsonline.comwikipedia.orggoogle.comresearchgate.net or 4-nitrobenzaldehyde (B150856). wikipedia.orgstackexchange.com However, a plausible synthetic route can be inferred from related transformations. The synthesis of the analogous 4-amino-3-nitrobenzaldehyde (B1281796) has been described, which could potentially be a precursor. researchgate.net Generally, the synthesis would likely involve the nitration of a morpholinobenzaldehyde derivative or the nucleophilic aromatic substitution of a suitable di-substituted benzene (B151609) with morpholine.

Applications in the Synthesis of Heterocyclic Compounds

The strategic placement of the functional groups in this compound makes it an ideal starting material for constructing various heterocyclic systems. The aldehyde functionality is a key reactive site for building carbon-carbon and carbon-nitrogen bonds, essential for forming ring structures.

For example, the aldehyde can undergo condensation reactions with active methylene (B1212753) compounds, a common strategy in the synthesis of various heterocycles. researchgate.netorientjchem.org Furthermore, the reduction of the nitro group to an amine opens up a vast array of possibilities for subsequent cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. nih.gov The synthesis of quinolines, for instance, can be achieved through a domino nitro reduction-Friedländer heterocyclization process. nih.gov

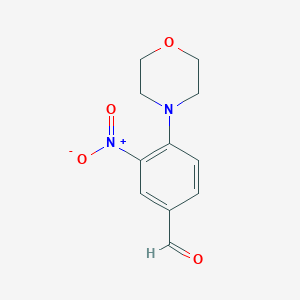

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-morpholin-4-yl-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHKXKQSXJAHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371766 | |

| Record name | 4-Morpholino-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300541-91-7 | |

| Record name | 4-Morpholino-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies

Direct Synthesis Routes for 4-Morpholino-3-nitrobenzaldehyde

The direct synthesis of this compound can be primarily achieved through two main strategies: nucleophilic aromatic substitution and functional group transformations.

The most common and direct method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves the displacement of a halide from an activated aromatic ring by morpholine (B109124). The presence of the nitro group ortho to the leaving group strongly activates the ring towards nucleophilic attack.

A common precursor for this reaction is 4-chloro-3-nitrobenzaldehyde. The reaction proceeds by the attack of the secondary amine, morpholine, on the carbon atom bearing the chlorine atom. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Reaction Scheme:

Interactive Data Table: Reaction Parameters for Nucleophilic Aromatic Substitution

| Parameter | Description | Typical Conditions |

| Substrate | The aromatic precursor | 4-Chloro-3-nitrobenzaldehyde |

| Nucleophile | The incoming amine | Morpholine |

| Base | To neutralize the acid byproduct | Potassium carbonate, Triethylamine |

| Solvent | To dissolve reactants and facilitate reaction | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |

| Temperature | To provide activation energy | 80-120 °C |

| Reaction Time | Duration of the reaction | 4-12 hours |

The yield of this reaction is generally good, owing to the strong activation provided by the nitro group. The product can be readily purified by standard techniques such as recrystallization or column chromatography.

An alternative approach to the synthesis of this compound involves the transformation of a functional group at the 4-position of a 3-nitrobenzaldehyde (B41214) derivative. This method is less common than nucleophilic aromatic substitution but can be useful if the appropriate precursor is readily available.

Another hypothetical pathway could involve the conversion of a 4-hydroxy-3-nitrobenzaldehyde to a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by morpholine.

Interactive Data Table: Hypothetical Functional Group Transformation Routes

| Starting Material | Key Transformation Steps | Reagents |

| 4-Amino-3-nitrobenzaldehyde (B1281796) | 1. Diazotization 2. Nucleophilic substitution | 1. NaNO2, HCl 2. Morpholine |

| 4-Hydroxy-3-nitrobenzaldehyde | 1. Sulfonylation 2. Nucleophilic substitution | 1. TsCl, pyridine 2. Morpholine |

Convergent and Divergent Synthetic Approaches Utilizing this compound

This compound is a valuable intermediate that can be used in both convergent and divergent synthetic strategies to create a wide array of more complex molecules.

As a substituted benzaldehyde (B42025), this compound is a potential candidate for various multi-component reactions (MCRs). MCRs are powerful tools in organic synthesis where three or more reactants combine in a one-pot reaction to form a complex product that incorporates substantial portions of all the starting materials.

Some well-known MCRs where an aldehyde is a key component include:

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea to yield a dihydropyrimidinone.

While theoretically applicable, specific examples of this compound being used in these named MCRs are not widely reported in the literature. However, its structure suggests it should be a viable substrate for such transformations.

Interactive Data Table: Overview of Potential Multi-Component Reactions

| MCR Name | Components | General Product |

| Passerini | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Ugi | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-Amide |

| Biginelli | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone |

The functional groups present in this compound, namely the aldehyde and the nitro group, are amenable to various catalytic transformations for the synthesis of a diverse range of derivatives.

Catalytic Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various catalytic systems, such as palladium on carbon (Pd/C) with hydrogen gas or transfer hydrogenation reagents like ammonium formate. This transformation yields 3-amino-4-morpholinobenzaldehyde, a valuable precursor for the synthesis of heterocycles and other complex molecules.

Catalytic Oxidation of the Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid using catalysts like potassium permanganate or chromium-based reagents under controlled conditions. This would yield 4-morpholino-3-nitrobenzoic acid, which can be further derivatized.

Catalytic C-C Bond Forming Reactions: The aldehyde group can participate in various catalytic carbon-carbon bond-forming reactions, such as the Wittig reaction or Henry reaction, to extend the carbon chain and introduce new functional groups.

Interactive Data Table: Potential Catalytic Derivatizations

| Functional Group | Transformation | Catalytic System | Product Type |

| Nitro Group | Reduction | Pd/C, H2 | Aniline (B41778) derivative |

| Aldehyde Group | Oxidation | KMnO4 | Carboxylic acid derivative |

| Aldehyde Group | Wittig Reaction | Phosphonium ylide | Alkene derivative |

| Aldehyde Group | Henry Reaction | Base catalyst | Nitroaldol derivative |

Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound can be made more environmentally friendly by applying the principles of green chemistry.

Atom Economy: The nucleophilic aromatic substitution route generally has a good atom economy, as most of the atoms from the reactants are incorporated into the product.

Use of Greener Solvents: Traditional solvents like DMF and DMSO are effective but have environmental and health concerns. Exploring the use of greener solvents such as ionic liquids or deep eutectic solvents could be a valuable improvement. In some cases, the reaction may be performed under solvent-free conditions.

Energy Efficiency: The use of microwave irradiation, as has been reported for the synthesis of related compounds, can significantly reduce reaction times and energy consumption compared to conventional heating.

Catalysis: The use of catalysts in the derivatization of this compound is in line with green chemistry principles, as catalytic reactions are often more efficient and generate less waste than stoichiometric reactions.

Interactive Data Table: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Favoring the SNAr route over multi-step functional group transformations. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents and solvents. |

| Designing Safer Chemicals | The derivatives of this compound can be designed to have reduced toxicity. |

| Safer Solvents and Auxiliaries | Replacing traditional polar aprotic solvents with greener alternatives. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where possible. |

| Reduce Derivatives | Using one-pot or tandem reactions to minimize intermediate isolation. |

| Catalysis | Utilizing catalytic methods for derivatization to improve efficiency and reduce waste. |

| Design for Degradation | Designing derivatives that are biodegradable after their intended use. |

| Real-time analysis for Pollution Prevention | Monitoring reaction progress to prevent runaway reactions and byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group is a primary site for nucleophilic addition and condensation reactions. Its reactivity is significantly influenced by the electronic effects of the substituents on the aromatic ring.

Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Condensations)

The aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ijmcmed.org The formation of the characteristic azomethine (-HC=N-) group is a key transformation used in the synthesis of various heterocyclic compounds and molecules with specific chemical properties. ijmcmed.orgnih.gov For instance, Schiff bases have been synthesized from substituted benzaldehydes and various amines, highlighting the general applicability of this reaction. ijtsrd.comresearchgate.netchemsociety.org.ng

Knoevenagel Condensation: This is a modification of the aldol condensation where the aldehyde reacts with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. wikipedia.orgslideshare.net The product is typically a stable α,β-unsaturated compound. wikipedia.org The reaction of 4-Morpholino-3-nitrobenzaldehyde with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate, often catalyzed by a mild base like piperidine, would yield the corresponding dinitrile or cyanoacrylate derivatives. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack. rsc.orgwikipedia.org This increased reactivity is a general feature observed in nitro-substituted benzaldehydes. rsc.orgresearchgate.netresearchgate.net

Aldol-Type Condensations: While classic self-aldol condensation is not possible due to the lack of α-hydrogens, this compound can participate in crossed-aldol or Claisen-Schmidt condensations with enolizable ketones. In these reactions, a base deprotonates the ketone to form an enolate, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The presence of the nitro group can sometimes lead to side reactions or incomplete dehydration to the chalcone (B49325), resulting in β-hydroxy ketone intermediates. jocpr.com

| Reaction Type | Reactant 2 | Typical Catalyst | Product Type |

|---|---|---|---|

| Schiff Base Formation | Primary Amines (e.g., Aniline (B41778) derivatives) | Acid or Base | N-Substituted Imines |

| Knoevenagel Condensation | Malononitrile | Weak Base (e.g., Piperidine) | 2-(4-Morpholino-3-nitrobenzylidene)malononitrile |

| Knoevenagel Condensation | Ethyl Cyanoacetate | Weak Base (e.g., Piperidine) | Ethyl 2-cyano-3-(4-morpholino-3-nitrophenyl)acrylate |

| Claisen-Schmidt Condensation | Acetophenone | Base (e.g., NaOH) | Chalcone (1-(4-Morpholino-3-nitrophenyl)-3-phenylprop-2-en-1-one) |

Reactivity Profile of the Nitro Functional Group

The nitro group is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity, both at the aromatic ring and as a site for chemical transformation itself.

Selective Reduction to Amino Derivatives

One of the most significant reactions of the nitro group is its selective reduction to a primary amine (amino group), which yields 3-amino-4-morpholinobenzaldehyde. This transformation is a crucial step in the synthesis of many pharmacologically active compounds and dye precursors. The challenge lies in reducing the nitro group without affecting the aldehyde functionality.

Several methods are available for this selective reduction:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Nickel (Ni) with a hydrogen source can be effective. However, conditions must be carefully controlled to prevent the simultaneous reduction of the aldehyde. nih.gov

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. youtube.com Tin(II) chloride (SnCl₂) is also a common choice.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium polysulfide can selectively reduce one nitro group in the presence of others and are often mild enough to spare other reducible groups. stackexchange.com

Hydrosilylation: Nickel-catalyzed hydrosilylation has been shown to be an excellent method for the chemoselective reduction of nitro compounds to primary amines, tolerating sensitive functional groups like aldehydes. rsc.org

The resulting 3-amino-4-morpholinobenzaldehyde is a valuable synthetic intermediate, as the newly formed amino group can undergo a wide range of reactions (e.g., diazotization, acylation) separate from the aldehyde.

Influence on Aromatic Ring Electrophilicity and Nucleophilicity

The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing inductive (-I) and resonance (-M) effects. vaia.com It draws electron density from the benzene (B151609) ring, making it less susceptible to attack by electrophiles. vaia.com Furthermore, it directs incoming electrophiles to the meta position relative to itself.

Conversely, the morpholine (B109124) group, through the lone pair on its nitrogen atom, acts as a strong activating group and an ortho, para-director via its electron-donating resonance (+M) effect. In this compound, these effects are in opposition. The morpholine directs ortho (to C3 and C5) and para (to C6, which is unsubstituted). The nitro group at C3 deactivates the ring and directs meta to itself (to C5).

The net effect is a complex pattern of reactivity:

The positions ortho and para to the morpholine (C3, C5) are electronically enriched by the morpholine but simultaneously deactivated by the nitro group (at C3) and the aldehyde (at C1).

The position ortho to the nitro group and meta to the morpholine (C2) is strongly deactivated.

The strong electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (NAS) , particularly at positions activated by the nitro group (ortho and para). However, in this specific molecule, there are no suitable leaving groups at these positions for a typical NAS reaction to occur readily.

Reactivity of the Morpholine Moiety

The morpholine ring itself is generally a stable, saturated heterocycle. Its primary point of reactivity is the lone pair of electrons on the nitrogen atom. researchgate.net However, in this compound, this lone pair is involved in resonance with the aromatic ring, donating electron density to it. This delocalization significantly reduces the nucleophilicity and basicity of the morpholine nitrogen compared to an aliphatic morpholine derivative.

Therefore, reactions that typically occur at the morpholine nitrogen, such as protonation or alkylation, are less favorable in this conjugated system. The moiety is largely chemically inert under many reaction conditions that target the aldehyde or nitro groups. Its primary role is as a powerful electron-donating group that modulates the electronic properties and reactivity of the entire molecule. nih.gove3s-conferences.org While reactions involving the cleavage of the morpholine ring are possible under very harsh conditions, they are not typical transformations for this compound in synthetic applications.

Nitrogen-Centered Reactions

In a broader context, studies on related N-aryl morpholines often explore their utility in catalysis and synthesis, where the nitrogen atom can act as a directing group or a basic center. For instance, the synthesis of this compound itself involves a nitrogen-centered reaction, specifically a nucleophilic aromatic substitution where the nitrogen of morpholine attacks the electron-deficient carbon of 4-fluoro-3-nitrobenzaldehyde (B1361154). acs.orgnih.govresearchgate.net

Ring Transformations

Currently, there are no specific examples in the scientific literature of ring transformation reactions starting directly from this compound. However, the presence of the nitro and aldehyde groups on the aromatic ring suggests potential for such transformations. For instance, domino reactions involving the reduction of the nitro group to an amine, followed by an intramolecular condensation with the aldehyde, could lead to the formation of heterocyclic systems. One such example is the Friedländer annulation, which is used to synthesize quinolines from 2-aminobenzaldehydes and a compound with a methylene group alpha to a carbonyl. While not demonstrated for this specific molecule, it represents a plausible pathway for ring transformation.

Elucidation of Reaction Mechanisms

Detailed mechanistic studies for reactions involving this compound are not extensively documented. However, insights can be drawn from its known synthetic route and reactions of its aldehyde group.

The synthesis of this compound from 4-fluoro-3-nitrobenzaldehyde and morpholine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. acs.orgnih.gov The reaction is facilitated by the presence of the electron-withdrawing nitro group ortho and the aldehyde group para to the fluorine leaving group, which stabilize the intermediate Meisenheimer complex.

A documented reaction of the aldehyde group is its participation in a Wittig-type reaction. A patent describes the reaction of this compound with (1H-indazol-3-ylmethyl)triphenylphosphonium iodide in the presence of potassium carbonate to form a stilbene (B7821643) derivative. researchgate.net This reaction follows the well-established mechanism of ylide formation followed by nucleophilic attack on the aldehyde and subsequent elimination of triphenylphosphine (B44618) oxide.

Transition State Analysis in Key Transformations

Specific transition state analyses for reactions of this compound are not available in the current literature. Computational chemistry provides tools for such analyses, which are crucial for understanding reaction pathways and predicting reactivity. ucsb.edunih.govscm.comtau.ac.il For instance, in the SNAr synthesis of this compound, theoretical calculations could model the transition state for the formation of the Meisenheimer complex, providing insights into the reaction barrier and the influence of the substituents. Similarly, for reactions of the aldehyde group, transition state calculations could elucidate the stereochemical outcomes and the role of catalysts. A study on a model reaction between p-nitrobenzaldehyde and vinyl acetate (B1210297) has highlighted the utility of such calculations in understanding stereoselective catalysis. researchgate.net

Influence of Substituent Effects on Reaction Kinetics

While specific kinetic data for this compound are not published, the influence of its substituents on reactivity can be inferred from studies on related compounds. The nitro group, being a strong electron-withdrawing group, significantly impacts the reactivity of the aromatic ring and the aldehyde.

In nucleophilic aromatic substitution, the nitro group is known to increase the reaction rate by stabilizing the negatively charged intermediate. researchgate.netnih.govresearchgate.net Kinetic studies on the reaction of [18F]fluoride with various substituted nitrobenzaldehydes have demonstrated the activating effect of the nitro group. umich.edu

Derivatization and Structural Diversification Strategies

Synthesis and Characterization of Schiff Base Derivatives

The aldehyde functional group in 4-morpholino-3-nitrobenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of combinatorial chemistry, allowing for the generation of large libraries of compounds from readily available starting materials.

The synthesis of Schiff base derivatives of this compound typically involves the reaction of the aldehyde with a variety of primary amines under acidic or basic conditions. ijmcmed.org The general mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. ijmcmed.org This intermediate then undergoes dehydration, often catalyzed by an acid, to yield the stable Schiff base. ijmcmed.org

A diverse range of aromatic and aliphatic amines can be employed in this synthesis, leading to a wide array of Schiff base derivatives with varying electronic and steric properties. For instance, the reaction of 4-nitrobenzaldehyde (B150856) with m-nitroaniline has been reported to yield the corresponding Schiff base. ijtsrd.com Similarly, chiral Schiff base ligands have been prepared by reacting nitro-substituted benzaldehydes with (1R,2R)-(-)-1,2-diaminocyclohexane. nih.gov

The characterization of these newly synthesized Schiff bases is crucial to confirm their structure and purity. Standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and elemental analysis are routinely employed. nih.govnih.gov In the IR spectra, the disappearance of the C=O stretching band of the aldehyde and the appearance of a new band corresponding to the C=N (azomethine) stretch are key indicators of Schiff base formation. ijmcmed.orgnih.gov ¹H NMR spectroscopy provides detailed information about the proton environment in the molecule, including the characteristic signal for the azomethine proton (-N=CH-).

Table 1: Examples of Synthesized Schiff Base Derivatives

| Aldehyde | Amine | Resulting Schiff Base Type |

| 4-Nitrobenzaldehyde | 5-chloro-2-aminobenzoic acid | 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid nih.gov |

| p-Nitrobenzaldehyde | m-Nitroaniline | 1-nitro-4-(1-imino,4-nitrophenyl)benzene ijtsrd.com |

| o, m, p-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Schiff Base Ligands nih.gov |

Design and Synthesis of Hydrazone Analogues

Hydrazones, characterized by the R¹R²C=NNR³R⁴ structural motif, represent another important class of derivatives accessible from this compound. These compounds are synthesized through the condensation reaction of the aldehyde with hydrazines. The use of a hydrazone as a directing group in C-H functionalization reactions has been highlighted as a powerful strategy for creating α-branched amines. nih.gov

The synthesis of hydrazone analogues is typically straightforward, involving the condensation of an aldehyde with a hydrazine. nih.gov This reaction is often efficient and can be performed under mild conditions. nih.gov The resulting hydrazones are valuable intermediates that can be further elaborated into a variety of other functional groups and heterocyclic systems. nih.gov For instance, hydrazones can be converted to nitriles, carboxylic acids, alkenes, and various heterocycles through different chemical transformations. nih.gov

The ability to generate hydrazones in situ in a four-component reaction involving an aldehyde, a hydrazine, an alkene, and a dioxazolone has been demonstrated, providing a rapid route to complex α-branched amines. nih.gov This approach streamlines the synthetic process by avoiding the isolation of the hydrazone intermediate. nih.gov

Construction of Novel Heterocyclic Systems

The reactivity of this compound extends beyond simple condensation reactions, enabling the construction of more complex heterocyclic frameworks. These heterocyclic systems are of great interest due to their prevalence in biologically active molecules and functional materials.

Pyrrole-Fused Derivatives

Pyrroles and their fused derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.govmdpi.com The synthesis of pyrrole-fused systems often involves multi-component reactions, which offer an efficient way to build molecular complexity in a single step.

One approach to constructing pyrrole (B145914) derivatives involves the reaction of enaminones with nitrostyrenes. organic-chemistry.org A four-component reaction of two primary amines, diketene, and a nitrostyrene (B7858105) can lead to the formation of highly functionalized pyrrole-3-carboxamide derivatives in good yields. organic-chemistry.org While not directly starting from this compound, this methodology highlights a general strategy where a nitro-containing aromatic aldehyde could potentially be incorporated or its derivatives utilized in similar multi-component reactions to access novel pyrrole structures.

Furthermore, the synthesis of pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] ijmcmed.orgnih.govdiazepines has been reported, starting from substituted 1H-pyrrole derivatives. tandfonline.com These fused systems have shown promising biological activities. tandfonline.com

Triazole and Oxazole Scaffolds

Triazoles and oxazoles are other important five-membered heterocyclic rings that can be synthesized using derivatives of this compound. The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is a powerful tool for the synthesis of 1,2,3-triazoles. nih.gov This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. nih.gov A synthetic route involving a domino reaction, a click reaction to form a 1,2,3-triazole ring, and a subsequent retro-Diels-Alder reaction has been developed to create complex heterocyclic structures. nih.gov

The synthesis of 3-nitro-1H-1,2,4-triazole derivatives has also been achieved through click chemistry, yielding compounds with interesting biological profiles. nih.gov

Development of Polycyclic and Spirocyclic Architectures

The development of polycyclic and spirocyclic architectures from this compound derivatives represents a significant step towards creating three-dimensional molecular structures with unique properties. While specific examples starting directly from this compound are not extensively detailed in the provided context, the synthesis of complex structures like isoindolo[2,1-a]quinazolinones through domino reactions provides a glimpse into the possibilities. nih.gov These reactions can introduce multiple stereogenic centers and lead to the formation of rigid, polycyclic systems. nih.gov

Strategies for Generating Molecular Libraries

The generation of molecular libraries based on the this compound scaffold is a key strategy for discovering new compounds with desired properties. The amenability of the aldehyde group to form Schiff bases and hydrazones makes it an ideal starting point for combinatorial synthesis. ijmcmed.orgnih.gov By reacting the aldehyde with a diverse set of amines and hydrazines, a large and structurally varied library of compounds can be rapidly assembled.

Furthermore, multi-component reactions, such as the four-component synthesis of pyrrole derivatives, offer a highly efficient method for generating molecular libraries. organic-chemistry.org These reactions allow for the introduction of multiple points of diversity in a single synthetic step, leading to a rapid expansion of chemical space. The use of a diversifiable hydrazone directing group also enables the creation of a wide range of functionalities from a common intermediate, further expanding the scope of the generated library. nih.gov

Spectroscopic and Advanced Structural Characterization

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy provides a detailed fingerprint of the functional groups present in a molecule. For 4-Morpholino-3-nitrobenzaldehyde, the Fourier-Transform Infrared (FT-IR) and Raman spectra are expected to exhibit characteristic bands corresponding to its constituent parts: the aldehyde, the nitro group, the morpholine (B109124) ring, and the substituted benzene (B151609) ring.

The key vibrational modes can be assigned based on established group frequencies from similar molecules like 3-nitrobenzaldehyde (B41214) and 4-nitrobenzaldehyde (B150856). orgchemboulder.comnist.govchemicalbook.comresearchgate.net

Aldehyde Group (CHO): A strong, sharp absorption band for the C=O stretching vibration is anticipated in the region of 1680-1710 cm⁻¹. The presence of the electron-withdrawing nitro group and the aromatic ring conjugation typically places this band at a lower frequency compared to aliphatic aldehydes. Additionally, characteristic C-H stretching vibrations for the aldehyde proton are expected around 2830-2695 cm⁻¹. orgchemboulder.com

Nitro Group (NO₂): The nitro group is characterized by two distinct, strong stretching vibrations: an asymmetric stretch (ν_as) typically appearing between 1550 and 1500 cm⁻¹, and a symmetric stretch (ν_s) between 1365 and 1320 cm⁻¹. orgchemboulder.com For related compounds like 4-nitrophenyl-4'-nitrobenzoate, these bands are observed at 1523 cm⁻¹ and 1343 cm⁻¹. oxinst.com

Morpholino Group: The morpholine moiety will contribute several characteristic bands. The C-N stretching vibrations are expected in the 1250-1020 cm⁻¹ range. The C-O-C ether linkage will show a strong, characteristic asymmetric stretching band, typically around 1115-1140 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. orgchemboulder.com C=C stretching vibrations within the benzene ring usually result in a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane (o.o.p.) C-H bending vibrations are also characteristic and depend on the substitution pattern.

Table 1: Predicted FT-IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aldehyde C-H | Stretching | 2830 - 2695 | Weak (2 bands) |

| Aldehyde C=O | Stretching | 1710 - 1680 | Strong |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium-Variable |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1365 - 1320 | Strong |

| Morpholine C-O-C | Asymmetric Stretching | 1140 - 1115 | Strong |

| Morpholine C-N | Stretching | 1250 - 1020 | Medium |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde, aromatic, and morpholine protons. Based on data from analogous compounds like 3-nitrobenzaldehyde and 4-(4-morpholinyl)-3-nitrobenzaldehyde oxime, the chemical shifts can be predicted. oxinst.comspectrabase.comrsc.org

Aldehyde Proton: A singlet, significantly downfield due to the deshielding effect of the carbonyl group, is expected around δ 10.0 ppm. oxinst.comspectrabase.com

Aromatic Protons: The trisubstituted benzene ring will exhibit a complex splitting pattern for its three protons. The proton at C2 (ortho to both the aldehyde and nitro groups) is expected to be the most downfield, appearing as a doublet. The proton at C6 (ortho to the morpholino group) will be a doublet of doublets, and the proton at C5 (ortho to both the nitro and morpholino groups) will appear as a doublet.

Morpholine Protons: The eight protons of the morpholine ring are chemically equivalent in pairs due to rapid ring inversion at room temperature. This results in two distinct signals, each integrating to 4 protons. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to appear around δ 3.8-3.9 ppm, while the protons on the carbons adjacent to the nitrogen atom (N-CH₂) will appear further upfield, around δ 3.1-3.3 ppm. rsc.org

¹³C NMR

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have a chemical shift in the range of δ 190-192 ppm. oxinst.comspectrabase.com

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atoms directly attached to the electron-withdrawing nitro and aldehyde groups will be shifted downfield, while the carbon attached to the electron-donating morpholino group will be shifted upfield. For 3-nitrobenzaldehyde, the aldehyde carbon appears at δ 189.9 ppm. spectrabase.com For 4-nitrobenzaldehyde, the aldehyde carbon is at δ 190.3 ppm. nih.gov

Morpholine Carbons: Two signals are expected for the morpholine carbons. The carbons bonded to oxygen (O-CH₂) will appear around δ 66-67 ppm, and the carbons bonded to nitrogen (N-CH₂) will be found around δ 50-52 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | ¹H NMR (Predicted δ) | ¹³C NMR (Predicted δ) |

|---|---|---|

| -CHO (proton) | ~10.0 (s) | - |

| -CHO (carbon) | - | ~191 |

| Aromatic C2-H | ~8.2 (d) | ~125 |

| Aromatic C3-NO₂ | - | ~149 |

| Aromatic C4-Morpholine | - | ~155 |

| Aromatic C5-H | ~7.5 (dd) | ~120 |

| Aromatic C6-H | ~7.3 (d) | ~118 |

| Morpholine -CH₂-N- | ~3.2 (t) | ~51 |

| Morpholine -CH₂-O- | ~3.8 (t) | ~66 |

Mass Spectrometry (MS) Techniques (e.g., ESI-CID MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂N₂O₄), the exact molecular weight is 236.224 g/mol . aablocks.com In a typical Electrospray Ionization (ESI) mass spectrum, the compound would be observed as a protonated molecular ion [M+H]⁺ at m/z 237.09.

Collision-Induced Dissociation (CID) of the parent ion would provide structural information through fragmentation. rigaku.com Predicted fragmentation pathways include:

Loss of the nitro group (NO₂), resulting in a fragment at m/z 191.

Cleavage of the morpholine ring.

Loss of the aldehyde group (CHO).

Fragmentation of the benzene ring structure under higher energy conditions.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov

Single Crystal X-ray Diffraction

Table 3: Example Crystal Data from a Related Compound (4-Methyl-3-nitrobenzaldehyde)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9052 |

| b (Å) | 17.841 |

| c (Å) | 11.0663 |

| β (°) | 97.647 |

| Volume (ų) | 764.14 |

| Z | 4 |

Data from the crystal structure of 4-Methyl-3-nitrobenzaldehyde for illustrative purposes. rsc.org

Powder X-ray Diffraction (PXRD) in Polymorphism Studies

Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties. Powder X-ray Diffraction (PXRD) is a key technique for identifying and characterizing different polymorphic forms of a substance. While no polymorphism studies have been reported for this compound, PXRD would be the primary method to investigate this phenomenon. Each polymorph would produce a unique diffraction pattern, allowing for their identification and quantification in a mixture.

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the nitro-substituted benzaldehyde (B42025) chromophore, with modifications from the auxochromic morpholino group.

Based on studies of nitrobenzaldehyde isomers, the spectrum should display characteristic absorption bands. researchgate.net

A strong absorption band around 250-260 nm is expected, corresponding to a π→π* transition involving the nitrobenzene (B124822) system. researchgate.net

A band of intermediate intensity is likely to appear around 300 nm, attributed to π→π* excitations within the aromatic ring. researchgate.net

A weaker band, often appearing as a shoulder at longer wavelengths (around 340-350 nm), can be assigned to the n→π* transition involving the non-bonding electrons of the oxygen atoms in the aldehyde and nitro groups. researchgate.net The presence of the electron-donating morpholino group would be expected to cause a bathochromic (red) shift in these absorptions compared to unsubstituted 3-nitrobenzaldehyde. For example, 4-nitrobenzaldehyde shows an absorption maximum at 270 nm. researchgate.net

Computational and Theoretical Insights into this compound

The field of computational chemistry offers powerful tools to predict and understand the behavior of molecules at an electronic level. For a compound like this compound, theoretical investigations can elucidate its electronic structure, reactivity, and potential interactions, providing a molecular-level understanding that complements experimental studies. This article explores the theoretical framework for analyzing this compound, structured according to established computational methodologies.

Computational Chemistry and Theoretical Investigations

Theoretical studies on 4-Morpholino-3-nitrobenzaldehyde would employ a range of computational methods to model its properties. These investigations are critical for predicting reactivity, understanding electronic characteristics, and exploring the molecule's dynamic behavior. While specific, detailed research findings for this exact molecule are not prevalent in publicly accessible literature, the following sections outline the standard and powerful computational approaches that would be used for its characterization.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, allowing for the analysis of relatively large and complex molecules with a high degree of accuracy.

For this compound, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to optimize the molecule's geometry to its lowest energy state. From this optimized structure, a wealth of electronic and reactivity data can be derived. Studies on similar molecules, such as 4-fluoro-3-nitrobenzaldehyde (B1361154) and other nitroaromatic compounds, routinely use DFT to successfully predict their properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule can be easily excited, indicating high polarizability, low kinetic stability, and high chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-donating morpholine (B109124) ring and the benzene (B151609) ring, while the LUMO would likely be centered on the electron-withdrawing nitro group and the benzaldehyde (B42025) moiety. A DFT calculation would provide the precise energy values for these orbitals, allowing for the quantification of the energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

|---|---|---|

| EHOMO | Value not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value not available | Energy of the Lowest Unoccupied Molecular Orbital |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, red or yellow colors indicate negative potential (electron-rich areas), while blue indicates positive potential (electron-poor areas). researchgate.net

In a hypothetical MEP map of this compound, the most negative potential (red/yellow) would be expected around the oxygen atoms of the nitro group and the carbonyl oxygen of the aldehyde, making these sites susceptible to electrophilic attack. The morpholine nitrogen, due to its electron-donating nature, would also contribute to negative potential. Conversely, positive potential (blue) would likely be found around the hydrogen atoms of the aromatic ring and the aldehyde hydrogen, indicating sites for potential nucleophilic attack.

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power to attract electrons.

Chemical Hardness (η = (I-A)/2): The resistance to change in electron distribution. A higher HOMO-LUMO gap corresponds to a harder molecule.

Chemical Softness (S = 1/η): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω = χ²/2η): A measure of the energy lowering of a molecule when it accepts electrons.

While specific values for this compound are not available, DFT calculations would allow for the precise determination of these parameters, offering a detailed profile of its chemical behavior.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Hypothetical Value |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Value not available |

| Electron Affinity (A) | A ≈ -ELUMO | Value not available |

| Electronegativity (χ) | χ = (I+A)/2 | Value not available |

| Chemical Hardness (η) | η = (I-A)/2 | Value not available |

| Chemical Softness (S) | S = 1/η | Value not available |

Computational chemistry can model the step-by-step mechanism of a chemical reaction, mapping out the energetic landscape from reactants to products. This involves locating transition state structures—the highest energy points along the reaction coordinate—and calculating their activation energies. Such modeling is invaluable for understanding reaction kinetics and selectivity. For instance, studies on related compounds like 4-nitrobenzaldehyde (B150856) have used computational models to investigate reaction mechanisms such as the aldol (B89426) reaction. researchgate.net

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. It posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. MEDT has been successfully applied to understand various reaction types, including cycloadditions. A MEDT study of a reaction involving this compound would analyze the changes in electron density at each stage of the reaction pathway to explain its feasibility and regioselectivity.

The three-dimensional structure and flexibility of a molecule are crucial to its function and reactivity. This compound has several rotatable bonds, particularly around the morpholine and nitro groups, which allow it to adopt multiple conformations.

Conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable, low-energy conformers. This can be done using both molecular mechanics and higher-level DFT calculations.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. An MD simulation would reveal how the molecule flexes, vibrates, and changes its conformation in response to its environment (e.g., in a solvent), providing insights into its conformational landscape and the accessibility of different reactive poses.

Applications As a Key Building Block in Advanced Chemical Research

Strategic Intermediate in Complex Organic Synthesis

The utility of nitrobenzaldehydes as key intermediates is well-established in the synthesis of pharmaceuticals. For instance, 3-nitrobenzaldehyde (B41214) is a crucial precursor for several dihydropyridine (B1217469) calcium channel blockers, including nitrendipine, nimodipine, and nilvadipine. wikipedia.orgijpsonline.com The presence of the nitro group is essential for the final drug structure, while the aldehyde participates in core cyclization reactions. ijpsonline.com

Similarly, 4-Morpholino-3-nitrobenzaldehyde serves as a powerful intermediate due to its multiple reactive handles.

The aldehyde group is a versatile functional group that can undergo a wide array of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. It is particularly useful in condensation reactions, such as the Knoevenagel condensation, to form more complex structures. nih.gov

The nitro group can be readily reduced to an amine. This resulting aniline (B41778) derivative is a gateway to a vast number of subsequent reactions, including diazotization, acylation, and the formation of heterocyclic rings.

The aromatic ring itself can be subject to further electrophilic or nucleophilic substitution, guided by the existing substituents.

This multi-functionality allows chemists to design complex, multi-step synthetic pathways where this compound acts as a central scaffold, introducing key structural elements in a controlled manner. For example, its derivatives are instrumental in creating complex heterocyclic systems like isoxazoles through condensation reactions involving the nitro group. rsc.org

Precursor for the Development of Advanced Materials

The unique electronic and structural properties of this compound make it an attractive precursor for novel functional materials. The nitro and morpholine (B109124) groups significantly influence the electron density of the aromatic ring, which can be harnessed for creating materials with specific optical or electronic properties.

A notable application is in the synthesis of azo dyes for advanced technologies like dye-sensitized solar cells (DSSCs). Research has shown that novel reactive azo dyes can be synthesized from 4-amino-3-nitrobenzaldehyde (B1281796). researchgate.net Since this compound can be readily converted to a 4-amino-3-nitrobenzaldehyde derivative via reduction of the nitro group, it serves as a viable starting material for these photosensitive dyes. The resulting molecules possess the necessary electronic characteristics to absorb light and inject electrons into a semiconductor, a critical process in the functioning of DSSCs. researchgate.net The morpholine group can further be used to tune the solubility and electronic properties of the final dye molecule.

Utility in the Design and Construction of Privileged Scaffolds for Medicinal Chemistry

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a promising starting point for drug discovery. hebmu.edu.cnpageplace.de The morpholine ring is a well-recognized component of many successful drugs; in fact, more than 20 FDA-approved medications contain this heterocycle, highlighting its importance for achieving desirable pharmacokinetic properties. enamine.net

This compound is an ideal building block for constructing libraries of compounds based on privileged scaffolds. It provides the desirable morpholine moiety pre-installed, along with reactive handles (aldehyde and nitro groups) that allow for extensive chemical diversification. nih.gov Synthetic schemes often utilize an aldehyde as a key branching point for creating large compound libraries through reactions like reductive amination and Knoevenagel condensations, demonstrating the strategic value of this compound. nih.gov

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of rational drug design used to enhance potency, selectivity, or metabolic stability. nih.govu-tokyo.ac.jp The morpholine ring itself is often used as a bioisostere for other cyclic structures. More importantly, molecules containing this ring can be modified to create new bioisosteres.

Starting with this compound, medicinal chemists can rationally design a variety of morpholine-containing bioisosteres. The aldehyde group can be transformed into numerous other functionalities (e.g., hydroxymethyl, carboxyl, or various heterocyclic rings) that can mimic the interactions of other chemical groups with a biological target. This approach allows for the fine-tuning of a lead compound's properties, such as altering lipophilicity and metabolic stability, which are critical for developing a successful drug candidate. enamine.net

The concept of "chemical space" encompasses all possible molecules and is estimated to be astronomically large. nih.gov A key goal in drug discovery is to explore new regions of this space to find novel bioactive compounds. arxiv.org Building diverse molecular libraries from a common starting material is an efficient strategy for this exploration. nih.govnih.gov

This compound is an excellent scaffold for generating structural diversity. The three distinct functional sites allow for the creation of a vast library of derivatives through combinatorial chemistry.

Position 1 (Aldehyde): Can be reacted with a wide range of amines, hydrazines, or carbon nucleophiles.

Position 3 (Nitro): Can be reduced and then coupled with various acids or other electrophiles.

Position 4 (Morpholine): The morpholine ring itself can be replaced with other heterocycles to explore related scaffolds.

This systematic modification generates a family of related but structurally diverse molecules. Analyzing the biological activity of this library allows researchers to map structure-activity relationships (SAR) and navigate chemical space to identify novel therapeutic leads. nih.gov

Role in Catalyst Development

The development of novel catalysts is crucial for efficient and sustainable chemical synthesis. The structural features of this compound suggest its potential utility in the design of new catalysts, particularly in the field of organocatalysis and supported metal catalysis.

The morpholine moiety is a known component in the design of organocatalysts. nih.gov The nitrogen atom of the morpholine ring is basic and can act as a hydrogen bond acceptor or a Brønsted base to activate substrates. While some studies have noted that the oxygen in the morpholine ring can reduce the nucleophilicity of related enamines in certain reactions, clever catalyst design has overcome these limitations, leading to highly efficient morpholine-based organocatalysts for reactions like Michael additions. nih.gov

Furthermore, this compound can serve as a precursor for heterogeneous catalysts. The entire molecule can be immobilized onto a solid support (like silica (B1680970) or a polymer) through chemical transformation of the aldehyde or nitro group. The anchored molecule can then either act as an organocatalyst itself or be used to chelate a metal ion, creating a supported metal catalyst with the morpholine nitrogen acting as a ligand. This approach combines the catalytic activity of the molecule with the practical advantages of easy separation and reusability offered by heterogeneous systems.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms, which offer enhanced safety, reproducibility, and efficiency over traditional batch methods. europa.eu For nitroaromatic compounds like 4-morpholino-3-nitrobenzaldehyde, flow chemistry provides a significant advantage by enabling better control over reaction conditions, such as temperature and mixing, which is crucial for managing highly exothermic nitration reactions. europa.eu The use of continuous flow systems can minimize the formation of hotspots and reduce the risks associated with the handling of energetic materials. europa.eu

Future research will likely focus on developing continuous flow processes for both the synthesis and derivatization of this compound. For instance, the nitration of the precursor molecule could be performed in a microreactor, followed by in-line functionalization of the aldehyde group. nih.gov Automated synthesis platforms, which can perform multi-step reactions and purifications, could be employed to generate libraries of this compound derivatives for high-throughput screening. researchgate.net This approach would accelerate the discovery of new compounds with desirable biological activities or material properties. The development of heterogeneous catalysts compatible with flow systems, such as polymer-supported reagents, will be instrumental in creating more sustainable and efficient synthetic routes. bohrium.comacs.org

| Technology | Potential Application for this compound | Anticipated Advantages |

| Flow Chemistry | Synthesis of the core structure and subsequent derivatization reactions. | Improved safety, better heat and mass transfer, increased reproducibility, and potential for scale-up. europa.eu |

| Automated Synthesis | High-throughput generation of derivative libraries for screening purposes. | Increased efficiency, reduced manual labor, and access to a wider chemical space. researchgate.net |

| Heterogeneous Catalysis | Use of recoverable and reusable catalysts in flow synthesis. | Simplified purification, reduced waste, and more sustainable processes. bohrium.com |

Exploration of Novel Reactivity Patterns under Extreme Conditions

Investigating the reactivity of this compound under extreme or non-conventional conditions could unveil novel transformation pathways and lead to the synthesis of unique molecular architectures. High-pressure chemistry, for example, can influence reaction rates and equilibria, potentially enabling reactions that are not feasible under standard atmospheric conditions. Microwave-assisted synthesis and sonochemistry are other promising areas. nih.gov These techniques can significantly accelerate reaction times and, in some cases, alter reaction selectivity by providing energy to the system in a more efficient manner than conventional heating.

Future studies could explore the cycloaddition reactions of the nitro group or the condensation reactions of the aldehyde group under microwave irradiation to rapidly synthesize complex heterocyclic structures. nih.gov The application of high pressures could be investigated to promote sterically hindered transformations or to influence the regioselectivity of reactions on the aromatic ring. Photochemical reactions also present an interesting avenue, as the nitroaromatic system can be susceptible to photolytic degradation or transformation, potentially leading to novel products. wikipedia.org

| Condition | Potential Reaction Type | Expected Outcome |

| High Pressure | Cycloadditions, sterically hindered substitutions. | Formation of novel ring systems, access to kinetically disfavored products. |

| Microwave Irradiation | Condensations, multicomponent reactions. | Rapid synthesis of derivatives, improved reaction yields and efficiency. nih.gov |

| Sonochemistry | Radical reactions, improved mass transport. | Enhanced reaction rates, potential for unique reactivity patterns. |

| Photochemistry | Photoreduction, rearrangement reactions. | Synthesis of novel derivatives through light-induced transformations. wikipedia.org |

Advancements in In Silico Screening and Predictive Modeling for Scaffold Derivatization

Computational chemistry and in silico methods are becoming indispensable tools in modern chemical research and drug discovery. nih.gov For this compound, these techniques can be used to predict the properties and potential activities of a vast number of virtual derivatives, thereby guiding synthetic efforts toward the most promising candidates. Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to establish correlations between the structural features of derivatives and their biological activity or material properties. nih.gov

Future research will likely involve the development of robust QSAR models for various applications, such as predicting the antimicrobial or anticancer activity of new derivatives. researchgate.net Molecular docking studies could be used to simulate the binding of this compound derivatives to specific biological targets, such as enzymes or receptors, providing insights into their mechanism of action. researchgate.net This predictive modeling can significantly reduce the time and cost associated with the experimental screening of large compound libraries. Furthermore, computational methods can be used to predict the reactivity and spectral properties of new derivatives, aiding in their synthesis and characterization.

| Computational Method | Application for this compound | Goal |

| QSAR | Predict biological activity or material properties of virtual derivatives. | Prioritize synthesis of compounds with the highest potential. nih.gov |

| Molecular Docking | Simulate binding to biological targets (e.g., enzymes, receptors). | Elucidate potential mechanisms of action and guide lead optimization. researchgate.net |

| DFT Calculations | Predict reactivity, spectral properties, and electronic structure. | Understand chemical behavior and aid in structural characterization. nih.gov |

Cross-Disciplinary Research Synergies and Opportunities

The multifunctional nature of this compound makes it a promising candidate for a wide range of cross-disciplinary applications. The morpholine (B109124) moiety is a recognized pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. nih.govacs.org The nitroaromatic system is a key feature in many energetic materials and is also a versatile synthetic handle. wikipedia.org The aldehyde group provides a reactive site for the construction of more complex molecules and materials.

Future opportunities lie at the intersection of medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, the scaffold could be elaborated to develop new therapeutic agents, leveraging the favorable properties of the morpholine ring. researchgate.netnih.gov In materials science, the compound could serve as a building block for the synthesis of novel polymers, dyes, or functional materials. For instance, the nitro group could be reduced to an amine, which could then be used in polymerization reactions. The chromophoric nature of the nitroaromatic system could be exploited for the development of new optical materials or sensors. In the field of chemical biology, derivatives of this compound could be designed as chemical probes to study biological processes or as components of biosensors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Morpholino-3-nitrobenzaldehyde, and what critical parameters influence yield?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution. Starting with 4-nitrobenzaldehyde, morpholine is introduced under basic conditions (e.g., K₂CO₃ in DMF or DMSO) at 80–100°C. Critical parameters include reaction time (12–24 hours), stoichiometric ratio (1:1.2 aldehyde to morpholine), and solvent polarity to stabilize intermediates. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >90% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?

- Methodology :

- ¹H/¹³C NMR : Confirms morpholine ring integration (δ ~3.6–3.8 ppm for N-CH₂-O protons) and nitro group positioning (meta to aldehyde, δ ~8.5–9.0 ppm for aromatic protons).

- FT-IR : Nitro group asymmetric/symmetric stretching (1520 cm⁻¹ and 1350 cm⁻¹) and aldehyde C=O stretch (1700 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 237.1 (calculated for C₁₁H₁₂N₂O₄).

- Melting Point : Reported range 103–106°C (varies with purity; discrepancies may arise from polymorphic forms) .

Q. How does the nitro group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodology : The nitro group acts as a strong electron-withdrawing group, activating the benzaldehyde ring for electrophilic substitution. Reactivity is enhanced at the ortho and para positions relative to the nitro group. For example, in Suzuki couplings, the aldehyde group can be protected (e.g., as an acetal) to direct cross-coupling to the nitro-activated position .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the synthesis of this compound derivatives?

- Methodology :

- Protection of Aldehyde : Use tert-butyldimethylsilyl (TBS) groups to prevent undesired aldehyde participation in side reactions.

- Catalytic Optimization : Employ Pd(OAc)₂/XPhos catalysts for selective coupling reactions, minimizing byproducts.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nitro group activation while reducing hydrolysis .

Q. How can researchers address discrepancies in melting point data across studies for this compound?

- Methodology :

- Purity Analysis : Use HPLC (C18 column, 70:30 acetonitrile/water) to confirm >98% purity.

- Polymorph Screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms.

- Standardized Protocols : Adopt ASTM E324-23 for melting point determination to reduce inter-lab variability .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodology :

- Enzyme Inhibition : Test against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ assays.

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Reactive Oxygen Species (ROS) Detection : Use DCFH-DA probes in macrophage models to assess antioxidant potential .

Q. How does the morpholine ring contribute to the compound’s solubility and pharmacokinetic properties?

- Methodology :

- LogP Measurement : Determine octanol/water partition coefficient (experimental logP ~1.2) to predict membrane permeability.

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to quantify aqueous solubility (~2.5 mg/mL).

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.